5-(Piperidin-1-ylmethyl)pyridin-2-amine

Kinase Inhibition Oncology Receptor Tyrosine Kinase

Researchers requiring a validated dual ALK/c-Met inhibitor scaffold often encounter supply inconsistency with regioisomeric analogs that lack the precise 5-(piperidin-1-ylmethyl) substitution pattern. 5-(Piperidin-1-ylmethyl)pyridin-2-amine (CAS 864660-06-0) resolves this with its unique polypharmacological profile: • Dual ALK/c-Met kinase inhibitor with 2-aminopyridine hinge-binding motif • M1 receptor affinity Ki = 156 nM (9-fold M1/M2 selectivity) • P2Y6 receptor antagonism IC50 = 2.91 μM • CNS-compatible: XLogP = 1.1, TPSA = 42.2 Ų • In stock; pack sizes from 1 mg to 5 g, bulk custom synthesis available

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 864660-06-0
Cat. No. B1527297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-ylmethyl)pyridin-2-amine
CAS864660-06-0
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CN=C(C=C2)N
InChIInChI=1S/C11H17N3/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H2,12,13)
InChIKeyAELUFSJBHANGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-1-ylmethyl)pyridin-2-amine Overview


5-(Piperidin-1-ylmethyl)pyridin-2-amine is a bifunctional heterocyclic building block that integrates a 2-aminopyridine hinge-binding motif with a piperidine moiety linked via a methylene bridge at the pyridine 5-position. This structural arrangement confers distinct physicochemical and pharmacological profiles, including a calculated XLogP of 1.1 and a topological polar surface area of 42.2 Ų . The compound is recognized as an inhibitor of receptor protein-tyrosine kinases, specifically anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met), positioning it within the aminopyridine class of kinase-targeting scaffolds [1].

Dual ALK/c-Met pathway inhibition study fit
M1 muscarinic assay-response context
P2Y6 purinoceptor antagonist screening

Generic Substitution Risks


Simple substitution with unsubstituted 2-aminopyridine, free piperidine, or regioisomeric analogs (e.g., 4-(piperidin-4-yl)pyridin-2-amine) cannot recapitulate the target compound's integrated biological fingerprint. The specific 5-(piperidin-1-ylmethyl) substitution pattern is critical for achieving simultaneous engagement of multiple targets—including ALK, c-Met, M1 muscarinic receptors, and P2Y6 purinoceptors—while maintaining a favorable lipophilic-hydrophilic balance (XLogP = 1.1) [1]. Regioisomers such as N-(piperidin-4-ylmethyl)pyridin-2-amine exhibit distinct binding geometries due to altered linker positioning, and the absence of the 2-amino group eliminates the hinge-binding capacity essential for kinase engagement, rendering generic substitutions unsuitable for projects requiring this precise polypharmacological profile [2].

Regioisomer mismatch N-(piperidin-4-ylmethyl)pyridin-2-amine alters binding geometry; may not recapitulate multi-target engagement profile.
Hinge-binder removal Unsubstituted piperidine or 2-aminopyridine alone cannot engage kinase hinge region; limits direct substitution.
Pharmacophore disruption 4-(piperidin-4-yl)pyridin-2-amine derivatives exhibit CDK preference; P2Y6 and M1 activity context may not transfer.

Quantitative Differentiation Evidence


Dual ALK/c-Met Kinase Inhibition

5-(Piperidin-1-ylmethyl)pyridin-2-amine is documented as a dual inhibitor of ALK and c-Met receptor tyrosine kinases [1]. While direct IC₅₀ or Kᵢ values for this compound against these kinases are not publicly available, its classification as a dual ALK/c-Met inhibitor distinguishes it from structurally related 2-aminopyridine derivatives that exhibit single-kinase selectivity profiles. For example, 4-(piperidin-4-yl)pyridin-2-amine dihydrochloride is primarily associated with CDK inhibition, whereas 2-amino-4-(1-piperidine)pyridine derivatives are optimized for ALK/ROS1 dual inhibition but often lack c-Met activity [2].

Dual ALK/c-Met profile
Class-level inference
Qualitative dual ALK and c-Met designation; no public IC₅₀ or Kᵢ available
Supports pathway-response study fit vs. single-kinase scaffolds
Source annotation review; quantitative data not provided
Kinase Inhibition Oncology Receptor Tyrosine Kinase

M1 Muscarinic Affinity vs Pirenzepine

5-(Piperidin-1-ylmethyl)pyridin-2-amine exhibits a Kᵢ of 156 nM for the bovine muscarinic M1 receptor, determined by displacement of [³H]pirenzepine in bovine striatum [1]. This represents moderate affinity compared to the prototypical M1 antagonist pirenzepine (Kᵢ ≈ 6.3 nM under similar conditions) and indicates approximately 25-fold lower potency than the reference compound [2]. Notably, the compound demonstrates ~9-fold selectivity for M1 over M2 receptors (M2 Kᵢ = 1.37 μM) in the same assay system [1]. This selectivity profile contrasts with non-selective muscarinic antagonists such as atropine and offers a distinct binding fingerprint relative to other aminopyridine-piperidine hybrids lacking reported M1 activity [3].

M1 receptor affinity
Cross-study comparable
Kᵢ = 156 nM (M1); ~9-fold M1/M2 selectivity
156 nM
Pirenzepine
~6.3 nM
Reported M1 binding context; moderate potency starting point
Bovine striatum, [³H]pirenzepine displacement
GPCR Neuropharmacology Muscarinic Receptor

P2Y6 Antagonist Activity vs TIM-38

5-(Piperidin-1-ylmethyl)pyridin-2-amine functions as an antagonist at the human P2Y6 receptor, inhibiting UDP-induced intracellular calcium mobilization in human 1321N1 cells with an IC₅₀ of 2.91 μM (2,910 nM) [1]. This activity places it within the same micromolar potency range as the structurally distinct P2Y6 antagonist TIM-38, which exhibits an IC₅₀ of approximately 4 μM in comparable calcium mobilization assays [2]. The compound's P2Y6 antagonism represents a distinct pharmacological dimension absent in closely related regioisomers such as N-(piperidin-4-ylmethyl)pyridin-2-amine, for which no P2Y6 activity has been reported [3].

P2Y6 antagonist potency
Cross-study comparable
IC₅₀ = 2.91 μM vs UDP-induced Ca²⁺ flux
2.91 μM
TIM-38
~4 μM
Reported micromolar antagonist context for purinergic studies
Human 1321N1 astrocytoma cell assay
Purinoceptor Inflammation GPCR

Lipophilicity & TPSA vs Regioisomers

The calculated physicochemical profile of 5-(piperidin-1-ylmethyl)pyridin-2-amine (XLogP = 1.1; topological polar surface area = 42.2 Ų) differs notably from regioisomeric analogs. For comparison, N-(piperidin-4-ylmethyl)pyridin-2-amine exhibits a higher predicted logP (approximately 1.4-1.6 based on structural similarity calculations) and an increased number of rotatable bonds, which may influence passive permeability and metabolic stability [1]. The target compound's balanced lipophilicity (XLogP = 1.1) falls within the optimal range for CNS drug-likeness (typically LogP 1-3), while maintaining a low topological polar surface area conducive to blood-brain barrier penetration [2].

Physicochemical profile
Cross-study comparable
XLogP = 1.1; TPSA = 42.2 Ų
Regioisomer N-(piperidin-4-ylmethyl)pyridin-2-amine: XLogP ~1.4–1.6; TPSA ~38 Ų
Substitution pattern shifts lipophilicity and polar surface area
Calculated values; experimental verification needed
Physicochemical Properties ADME Drug-likeness

5-(Piperidin-1-ylmethyl)pyridin-2-amine Application Scenarios


Oncology: Dual ALK/c-Met Inhibitor Scaffold

Leverage the compound's documented dual ALK/c-Met inhibitor designation [1] as a starting point for structure-activity relationship (SAR) studies targeting ALK-driven cancers where c-Met co-inhibition may delay or circumvent resistance emergence. The scaffold's 2-aminopyridine core provides a validated hinge-binding motif for kinase engagement, while the piperidinylmethyl substituent offers a vector for optimizing selectivity and pharmacokinetic properties.

CNS Muscarinic Modulator Development

Utilize the quantifiable M1 receptor affinity (Kᵢ = 156 nM) and 9-fold M1/M2 selectivity [1] as a foundation for developing muscarinic receptor modulators with potential applications in cognitive disorders or schizophrenia. The compound's moderate CNS drug-likeness parameters (XLogP = 1.1; TPSA = 42.2 Ų) support its use as a brain-penetrant chemical probe, with the 2-amino group providing a synthetic handle for further derivatization.

P2Y6 Receptor Antagonist Tool Compound

Deploy the compound as a validated P2Y6 receptor antagonist tool (IC₅₀ = 2.91 μM) [1] for mechanistic studies of purinergic signaling in atherosclerosis, neuroinflammation, or allergic responses. Its micromolar potency is suitable for in vitro target validation experiments, and its structural simplicity facilitates the design of focused libraries for potency optimization.

Polypharmacology Chemical Probe

Capitalize on the compound's unique multi-target engagement profile—spanning ALK, c-Met, M1, and P2Y6—as a polypharmacological probe for investigating cross-talk between kinase signaling and GPCR pathways. The distinct substitution pattern ensures that observed biological effects can be attributed to this specific scaffold rather than regioisomeric variants , enabling precise dissection of target contributions.

Application
Selection Property
Validation Focus
ALK/c-Met pathway studies
Dual-kinase inhibitor scaffold class
Target-engagement and resistance-model endpoints
Muscarinic modulator research
M1/M2 selectivity profile review
CNS drug-likeness and binding assay validation
P2Y6 antagonist screening
Micromolar GPCR antagonist context
Calcium-mobilization and inflammatory model review
Polypharmacology probe studies
Multi-target engagement fingerprint
Kinase-GPCR cross-talk and pathway-response mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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